molecular formula C9H9FO4 B13612080 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B13612080
M. Wt: 200.16 g/mol
InChI Key: JXZSXYQUKONQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the use of 2-fluoro-4-methoxyphenylboronic acid as a starting material . The boronic acid undergoes a series of reactions, including coupling reactions and subsequent functional group transformations, to yield the desired hydroxyacetic acid derivative. Common reagents used in these reactions include palladium catalysts, bases, and solvents such as ethanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, combined with the hydroxyacetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid (commonly referred to as F-MHA) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with F-MHA.

Chemical Structure and Properties

F-MHA is characterized by its unique chemical structure, which includes a fluorine atom and a methoxy group attached to a phenolic ring. This configuration contributes to its lipophilicity and potential bioactivity.

1. Anti-inflammatory Properties

Research indicates that F-MHA exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory processes. A study highlighted that F-MHA could effectively reduce the activation of NF-κB, a key transcription factor involved in inflammation, suggesting its utility in treating inflammatory diseases .

2. Antioxidant Activity

F-MHA has demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using various in vitro assays, revealing a strong capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage .

3. Anticancer Potential

Emerging studies have suggested that F-MHA may possess anticancer properties. In vitro experiments have shown that F-MHA can induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting cell proliferation through cell cycle arrest mechanisms. These findings indicate its potential as a therapeutic agent in oncology .

The biological activity of F-MHA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : F-MHA inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, F-MHA helps maintain redox balance within cells, contributing to its protective effects against oxidative stress .

Case Study 1: Inflammatory Disease Model

In an animal model of acute inflammation, administration of F-MHA resulted in a significant reduction in edema and leukocyte infiltration compared to control groups. Histological analysis confirmed decreased tissue damage and inflammation markers, supporting its therapeutic potential in inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

F-MHA was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with F-MHA led to reduced viability and increased apoptosis rates compared to untreated controls. The mechanism was linked to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

JXZSXYQUKONQRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.